Cas no 1344099-44-0 (1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine)
1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
- 1344099-44-0
- AKOS012620458
- 1-(2-(4-Bromo-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine
- CS-0285049
- EN300-1110558
- 1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine
-
- Inchi: 1S/C8H10BrN5/c9-7-5-11-14(6-7)4-3-13-2-1-8(10)12-13/h1-2,5-6H,3-4H2,(H2,10,12)
- InChI Key: YEZIBLWVYNJZCG-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)CCN1C=CC(N)=N1
Computed Properties
- Exact Mass: 255.01196g/mol
- Monoisotopic Mass: 255.01196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 61.7Ų
1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110558-0.05g |
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1344099-44-0 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1110558-0.1g |
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1344099-44-0 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1110558-0.25g |
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1344099-44-0 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1110558-0.5g |
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1344099-44-0 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1110558-1.0g |
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1344099-44-0 | 1g |
$1057.0 | 2023-06-10 | ||
| Enamine | EN300-1110558-2.5g |
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1344099-44-0 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1110558-5.0g |
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1344099-44-0 | 5g |
$3065.0 | 2023-06-10 | ||
| Enamine | EN300-1110558-10.0g |
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1344099-44-0 | 10g |
$4545.0 | 2023-06-10 | ||
| Enamine | EN300-1110558-1g |
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1344099-44-0 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1110558-5g |
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1344099-44-0 | 95% | 5g |
$2235.0 | 2023-10-27 |
1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine
Introduction to 1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine (CAS No. 1344099-44-0)
1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1344099-44-0, belongs to the pyrazole class of molecules, which are well-documented for their broad spectrum of pharmacological effects. The presence of bromine substituents and ethyl chains in its structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications.
The pyrazole core in 1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine is a key feature that contributes to its biological relevance. Pyrazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom at the 4-position of the pyrazole ring not only increases the compound's lipophilicity but also serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, enabling the development of novel drug candidates.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine has emerged as a promising intermediate in the synthesis of molecules that interact with enzymes and receptors involved in cancer progression. For instance, studies have shown that pyrazole derivatives can modulate the activity of kinases, which are frequently overexpressed in tumors. The ethyl chain extending from the pyrazole ring provides a flexible linker that can be tailored to optimize binding affinity and pharmacokinetic properties.
The compound's potential application in drug discovery is further underscored by its ability to engage with multiple biological targets. The bromine substituent at the 4-position of the first pyrazole ring allows for easy derivatization, enabling researchers to explore diverse chemical space. This flexibility has led to the synthesis of several analogs that exhibit enhanced potency and selectivity in preclinical studies. For example, derivatives of 1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-am ine have shown promise in inhibiting the activity of Janus kinases (JAKs), which play a crucial role in immune responses and inflammatory diseases.
Recent advancements in computational chemistry have also facilitated the rational design of molecules like 1-(2-(4-bromo-pyrazolyl)-ethyl)-3-(pyrazolyl)amine (a synonym for CAS No. 1344099). By leveraging molecular docking simulations and machine learning algorithms, researchers can predict the binding modes of these compounds with high precision. This approach has accelerated the identification of lead compounds and reduced the time required for experimental validation. Such computational strategies are particularly valuable when dealing with complex scaffolds like CAS No 1344099, where multiple interactions need to be optimized for therapeutic efficacy.
The synthesis of CAS No 1344099 involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as bromopyrazole and ethylene diamine derivatives, the compound can be constructed through sequential functional group interconversions. The bromine atom at the 4-position serves as a critical intermediate, allowing for subsequent palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. These transformations are often conducted under mild conditions, ensuring high yields and minimal byproduct formation.
The pharmacological profile of CAS No 1344099 has been explored through both in vitro and in vivo studies. Initial assays have revealed that this compound exhibits inhibitory activity against several enzymes implicated in disease pathways. Notably, it has demonstrated potential as an antagonist of certain G protein-coupled receptors (GPCRs), which are involved in regulating physiological processes such as pain perception, neurotransmission, and hormone secretion. The dual functionality provided by the two pyrazole rings enhances its ability to interact with multiple targets simultaneously, making it an attractive candidate for polypharmacological interventions.
One particularly intriguing aspect of CAS No 1344099 is its ability to cross the blood-brain barrier (BBB), a property that is often crucial for central nervous system (CNS) drug development. The lipophilic nature imparted by the ethyl chain and bromine substituents facilitates this membrane permeability, opening up possibilities for treating neurological disorders such as Alzheimer's disease or Parkinson's disease. Current research is focused on optimizing its pharmacokinetic properties while maintaining efficacy against CNS-specific targets.
The structural features of CAS No 1344099 also make it a valuable tool for mechanistic studies in medicinal chemistry. By systematically varying substituents on the pyrazole rings or replacing them with other heterocycles, researchers can dissect how specific structural elements influence biological activity. This approach has provided insights into how small changes in molecular architecture can lead to significant differences in potency and selectivity. Such knowledge is instrumental in guiding future drug design efforts aimed at improving therapeutic outcomes.
In conclusion,CAS No 1344099 represents a versatile scaffold with significant potential in pharmaceutical research and development。 Its unique structural features enable diverse chemical modifications,making it an ideal building block for generating novel bioactive molecules。With ongoing advancements in synthetic methodologies,computational modeling,and pharmacological screening,the future looks promising for harnessing this compound's full therapeutic potential。As research progresses,we can anticipate further discoveries that will expand our understanding of its applications across various therapeutic areas。
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